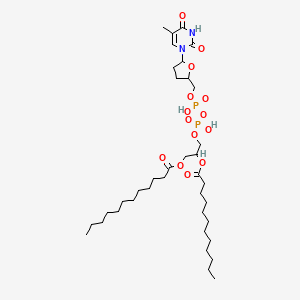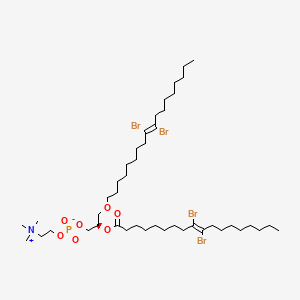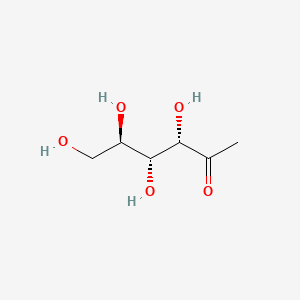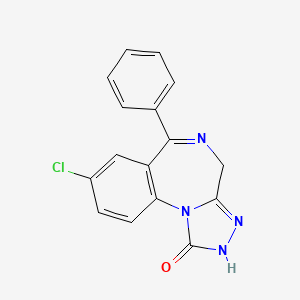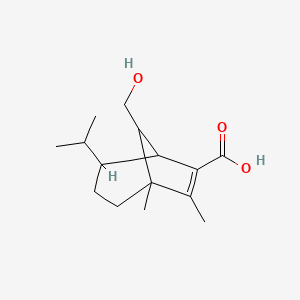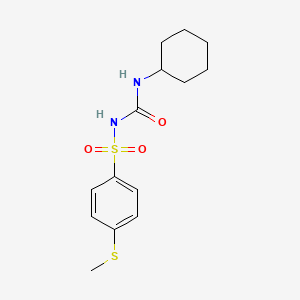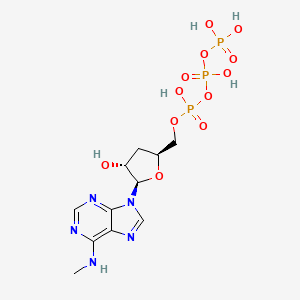
N(6)-Methyldeoxyadenosine 5'-triphosphate
Descripción general
Descripción
N(6)-Methyldeoxyadenosine 5’-triphosphate is a modified nucleotide analog of adenosine triphosphate. It features a methyl group attached to the nitrogen at the sixth position of the adenine base. This compound is significant in various biochemical processes and is often used in scientific research to study the effects of methylation on nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Methyldeoxyadenosine 5’-triphosphate typically involves the methylation of deoxyadenosine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylated product is then obtained through a series of phosphorylation steps using phosphorylating agents like phosphorus oxychloride and pyrophosphate.
Industrial Production Methods: Industrial production of N(6)-Methyldeoxyadenosine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, selective methylation, and stepwise phosphorylation. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: N(6)-Methyldeoxyadenosine 5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or formyl derivatives.
Reduction: The compound can be reduced to remove the methyl group, reverting to deoxyadenosine triphosphate.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.
Major Products:
Oxidation: Hydroxymethyl-deoxyadenosine triphosphate, formyl-deoxyadenosine triphosphate.
Reduction: Deoxyadenosine triphosphate.
Substitution: Azido-deoxyadenosine triphosphate, thio-deoxyadenosine triphosphate
Aplicaciones Científicas De Investigación
N(6)-Methyldeoxyadenosine 5’-triphosphate has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study the effects of methylation on enzyme activity.
Biology: Employed in the study of DNA methylation and its role in gene expression and regulation.
Medicine: Investigated for its potential in epigenetic therapies and as a biomarker for certain diseases.
Industry: Utilized in the development of diagnostic tools and as a standard in analytical techniques
Mecanismo De Acción
N(6)-Methyldeoxyadenosine 5’-triphosphate exerts its effects primarily through its incorporation into nucleic acids. The methyl group at the sixth position of adenine can influence the binding of proteins and enzymes to DNA or RNA, affecting processes such as transcription, replication, and repair. It can also act as a competitive inhibitor for enzymes that recognize unmethylated adenine .
Comparación Con Compuestos Similares
N(6)-Methyladenosine 5’-triphosphate: Similar in structure but contains ribose instead of deoxyribose.
N(6)-Methyl-2’-deoxyadenosine monophosphate: Contains only one phosphate group.
N(6)-Methyl-2’-deoxyadenosine diphosphate: Contains two phosphate groups.
Uniqueness: N(6)-Methyldeoxyadenosine 5’-triphosphate is unique due to its specific methylation at the sixth position and the presence of three phosphate groups, making it a versatile tool for studying methylation effects in various biochemical contexts .
Propiedades
IUPAC Name |
[hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIKTICAJNFDJT-MVKOHCKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965082 | |
| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-65-4 | |
| Record name | N(6)-Methyldeoxyadenosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


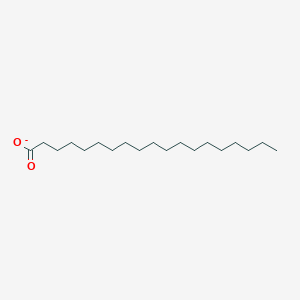
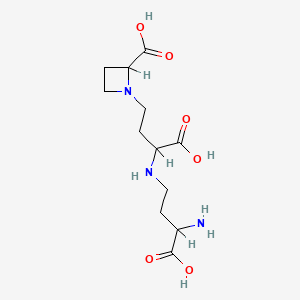
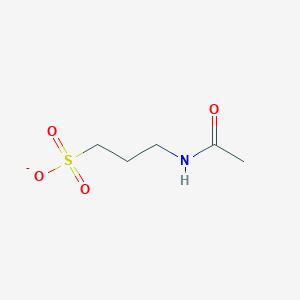

![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
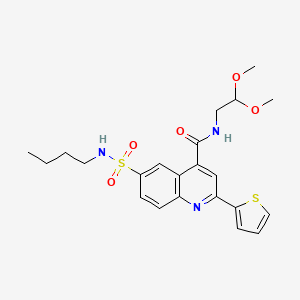
![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)
